molecular formula C11H10N2O3 B3736255 3-(2-hydroxy-4-methoxyphenyl)-1H-pyridazin-6-one

3-(2-hydroxy-4-methoxyphenyl)-1H-pyridazin-6-one

Cat. No.: B3736255
M. Wt: 218.21 g/mol
InChI Key: HYZCXFOGHCGADP-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-4-methoxyphenyl)-1H-pyridazin-6-one is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, which is further connected to a pyridazinone moiety

Properties

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-7-2-3-8(10(14)6-7)9-4-5-11(15)13-12-9/h2-6,14H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZCXFOGHCGADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4-methoxyphenyl)-1H-pyridazin-6-one typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4-methoxyphenyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 3-(2-hydroxy-4-methoxyphenyl)-1H-pyridazin-6-ol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4-methoxyphenyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Further research is needed to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of 3-(2-hydroxy-4-methoxyphenyl)-1H-pyridazin-6-one.

    2-Hydroxy-4-methoxyacetophenone: Shares similar functional groups but differs in the core structure.

    2-Hydroxy-4-methoxyphenyl)-phenyl-methanone: Another compound with similar substituents but different core structure.

Uniqueness

This compound is unique due to its pyridazinone core, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-hydroxy-4-methoxyphenyl)-1H-pyridazin-6-one
Reactant of Route 2
3-(2-hydroxy-4-methoxyphenyl)-1H-pyridazin-6-one

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